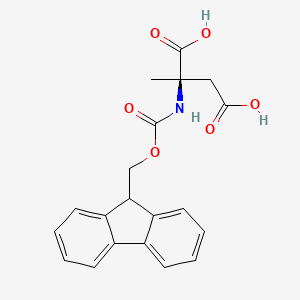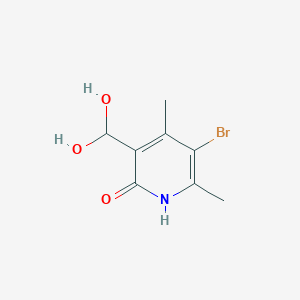
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Übersicht
Beschreibung
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol, also known as 5-Bromo-2-hydroxy-4,6-dimethyl-pyridine-3-methanol, is a compound that has been studied for its potential applications in the field of science and technology. It is an organic compound that has been used in various scientific applications such as synthesis, drug delivery, and medical imaging. This compound is an important component of many biological systems, and its properties make it a valuable tool for research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
One avenue of research involves the synthesis and structural elucidation of compounds related to (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol. For example, the synthesis and structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide demonstrates the potential for creating novel derivatives with distinct crystal structures, showcasing the betaine nature of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).
Photophysicochemical Properties
Research into the photophysicochemical properties of related compounds, such as zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, provides insights into their potential applications in photocatalysis and photodynamic therapy. These studies highlight how the introduction of novel substituents can significantly impact the photochemical and photophysical properties of these compounds, making them suitable for various scientific applications (Öncül, Öztürk, & Pişkin, 2021).
Heterocyclic System Synthesis
The compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in organic synthesis. The ability to react with various reagents to produce a range of heterocyclic derivatives underscores its value in the synthesis of complex organic molecules with potential pharmaceutical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol have been employed to synthesize new palladium complexes with rigid scorpion-type ligands. These complexes are of interest due to their unique structural properties and potential catalytic applications, showcasing the role of such compounds in the development of new materials and catalysts (Arroyo et al., 2000).
Eigenschaften
IUPAC Name |
5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h8,12-13H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBHZQVNLLQBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187988 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol | |
CAS RN |
1299607-68-3 | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



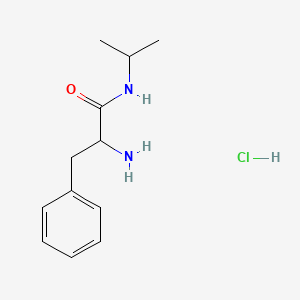
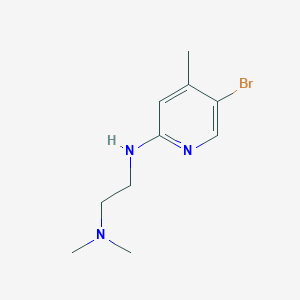
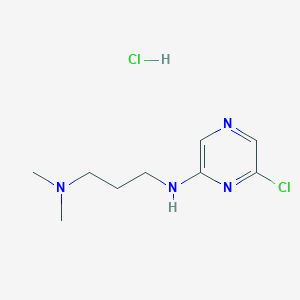
-methanone hydrochloride](/img/structure/B1398407.png)
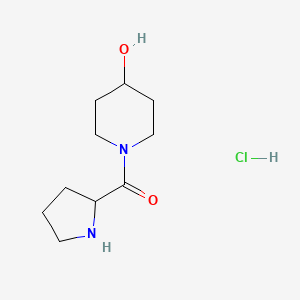
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
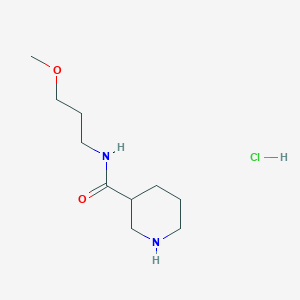
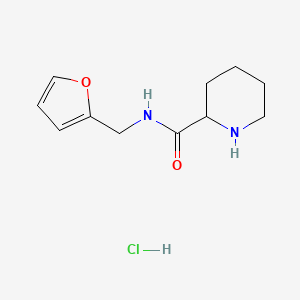
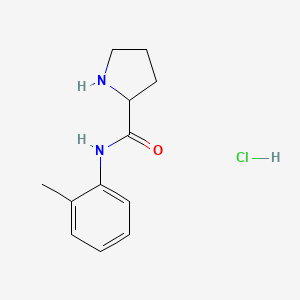
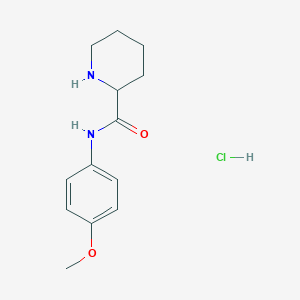
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
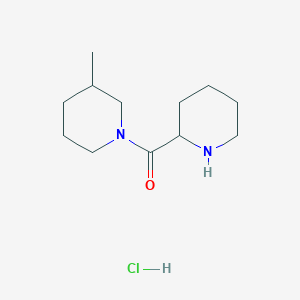
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
